molecular formula C8H8F9I B3044009 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane CAS No. 99324-98-8

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane

Cat. No.: B3044009
CAS No.: 99324-98-8
M. Wt: 402.04 g/mol
InChI Key: HUMXDBZLFGYHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Per- and Polyfluoroalkyl Substances (PFAS) in Contemporary Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a vast and complex group of synthetic organofluorine compounds that have become integral to numerous industrial and consumer applications since the mid-20th century. nih.govwikipedia.org Their defining characteristic is the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. wikipedia.orgaspidia.com This bond imparts exceptional thermal and chemical stability, leading to properties such as resistance to heat, water, oil, and stains. aspidia.comacs.org

These unique attributes have made PFAS indispensable in a wide range of products, including non-stick cookware, stain-resistant carpets, waterproof textiles, food packaging, and high-performance firefighting foams. nih.govwikipedia.org In industrial settings, they are used as surfactants and in processes like emulsion polymerization to produce fluoropolymers. wikipedia.org The very stability that makes PFAS so useful also results in their extreme persistence in the environment, earning them the moniker "forever chemicals." aspidia.comnih.gov This persistence has led to their global distribution and has made them a significant subject of research in environmental and health sciences. nih.govnih.gov

Classification and Structural Characteristics of Perfluoroalkyl Iodides (PFAIs) within Fluorine Chemistry

Within the large family of PFAS, Perfluoroalkyl Iodides (PFAIs) represent a specific and important subclass. nih.gov These compounds are structurally defined by a perfluoroalkyl moiety, C_nF_{2n+1}, attached to an iodine atom. nih.govmichigan.gov The Organisation for Economic Co-operation and Development (OECD) broadly defines PFAS as fluorinated substances containing at least one fully fluorinated methyl (–CF₃) or methylene (B1212753) (–CF₂–) carbon atom. researchgate.netnih.gov PFAIs fit squarely within this definition.

PFAIs are crucial intermediates in fluorine chemistry, primarily produced through a process called telomerization. nih.govclu-in.org In this process, a perfluoroalkyl iodide such as pentafluoroethyl iodide (C₂F₅I) acts as a "telogen" that reacts with tetrafluoroethylene (B6358150) (TFE), the "taxogen," to form a homologous series of longer-chain PFAIs. nih.gov These resulting iodides, commonly known as Telomer A, serve as foundational building blocks for synthesizing a wide array of other fluorinated materials, including fluorotelomer-based surfactants and polymers. nih.govclu-in.org

Definition and Unique Structural Aspects of 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane

This compound is a specific polyfluoroalkyl iodide, meaning it contains a carbon chain that is partially, but not fully, fluorinated. echemi.com Its structure consists of an eight-carbon backbone. One end of the molecule features a four-carbon perfluorinated segment (-(CF₂)₃CF₃), while the other end consists of a four-carbon hydrocarbon chain (-CH₂CH₂CH₂CH₂-) with an iodine atom attached to the terminal (8th) carbon. echemi.comscbt.com

This amphiphilic structure, with a fluorinated, lipophobic "tail" and a hydrocarbon segment susceptible to further chemical modification at the C-I bond, is a key aspect of its chemistry. The compound is used for research purposes as a biochemical and a building block in organic synthesis. scbt.comchiralen.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Name This compound
Synonym 1,1,1,2,2,3,3,4,4-nonafluoro-8-iodooctane
CAS Number 99324-98-8
Molecular Formula C₈H₈F₉I
Molecular Weight 402.04 g/mol
Boiling Point 96-97°C at 25 mmHg

Data sourced from references echemi.comscbt.comchiralen.comcymitquimica.comcalpaclab.com

Historical Context and Evolution of Perfluoroalkyl Iodide Research

The history of perfluoroalkyl iodides is intrinsically linked to the broader history of PFAS chemistry, which began in the 1930s and saw widespread commercialization from the 1950s onward. itrcweb.org The development of fluorotelomerization, one of the two primary methods for manufacturing PFAS, was a critical milestone that established the importance of PFAIs as key industrial intermediates. itrcweb.orgitrcweb.org

Initial research and application were driven by the demand for fluorotelomer-based products. Awareness of the environmental presence of PFAS began to grow significantly in the early 2000s, spurred by advances in analytical methods. itrcweb.orgitrcweb.org This led to increased scientific investigation into the entire lifecycle of PFAS, including the foundational precursors like PFAIs. Research has since focused on understanding their role in the formation of environmentally persistent terminal compounds and their utility in synthesizing new materials. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-8-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9I/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMXDBZLFGYHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895182
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99324-98-8
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99324-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 8 Iodo 1,1,1,2,2,3,3,4,4 Nonafluorooctane

Halogen Bonding Interactions and Activation of Carbon-Iodine Bonds

The carbon-iodine (C-I) bond in 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is susceptible to activation through various means, a process often facilitated by initial halogen bonding interactions. Halogen bonding is a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. This interaction weakens the C-I bond, priming it for cleavage.

Activation by Amine Catalysis under Light Irradiation for Radical Generation

The activation of perfluoroalkyl iodides, such as this compound, can be achieved through the synergistic effect of amine catalysis and light irradiation. In this process, an amine acts as a Lewis base, forming a halogen bond with the iodine atom of the perfluoroalkyl iodide. This interaction leads to the formation of a charge-transfer complex. Upon exposure to light, this complex can undergo single-electron transfer (SET), resulting in the homolytic cleavage of the C-I bond and the generation of a perfluoroalkyl radical and an iodine radical. This method provides a mild and efficient pathway for initiating radical reactions.

Base-Promoted Homolytic Cleavage of Perfluoroalkyl Iodides

Strong bases can also promote the homolytic cleavage of the C-I bond in perfluoroalkyl iodides. The interaction between the base and the iodine atom, again often through a halogen bond, can induce sufficient electronic perturbation to weaken the C-I bond to the point of homolysis. This process generates a perfluoroalkyl radical and an iodine atom, which can then participate in subsequent chemical transformations. The choice of base and reaction conditions can influence the efficiency of radical generation.

Free Radical Chemistry of Perfluoroalkyl Iodides

The generation of perfluoroalkyl radicals from this compound opens up a rich field of free radical chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Generation of Perfluoroalkyl Radicals from this compound

The 1,1,1,2,2,3,3,4,4-nonafluorooctan-8-yl radical is the key reactive intermediate derived from this compound. As discussed, its formation can be initiated by methods such as amine catalysis with light irradiation or the use of strong bases. The general reaction for the homolytic cleavage is as follows:

C4F9(CH2)4I -> C4F9(CH2)4• + I•

This radical species is highly reactive and readily participates in addition reactions with unsaturated compounds.

Iodoperfluoroalkylation Reactions: Radical Addition to Unsaturated Compounds

A significant application of the radicals generated from this compound is in iodoperfluoroalkylation reactions. This process involves the addition of the perfluoroalkyl radical to an unsaturated compound, such as an alkene or alkyne, followed by the trapping of the resulting radical intermediate with an iodine atom. This results in the simultaneous introduction of both a perfluoroalkyl group and an iodine atom across the multiple bond.

Photoinduced iodoperfluoroalkylation of various unsaturated compounds with perfluoroalkyl iodides proceeds efficiently via a radical mechanism. nih.gov For instance, terminal alkenes (R-CH=CH₂) react regioselectively to yield R-CH(I)-CH₂-R₣, and terminal alkynes (R-C≡CH) produce R-C(I)=CH-R₣. nih.gov While specific data for this compound is not detailed in the available literature, the general reactivity patterns of perfluoroalkyl iodides are well-established. For example, the thermal initiation of perfluoroalkylation of alkenes and alkynes with nonafluoroiodobutane has been reported with good yields. semanticscholar.org

Below is an interactive data table summarizing the types of products expected from the iodoperfluoroalkylation of representative unsaturated compounds, based on general reactivity principles of perfluoroalkyl iodides.

Unsaturated CompoundGeneral StructureExpected Product Structure
Terminal AlkeneR-CH=CH₂R-CH(I)-CH₂-(CH₂)₄C₄F₉
Terminal AlkyneR-C≡CHR-C(I)=CH-(CH₂)₄C₄F₉
StyrenePh-CH=CH₂Ph-CH(I)-CH₂-(CH₂)₄C₄F₉

Radical Chain Propagation Mechanisms in Perfluoroalkylation Processes

The perfluoroalkylation of unsaturated compounds often proceeds via a radical chain mechanism. This mechanism consists of three main stages: initiation, propagation, and termination.

Initiation: This stage involves the generation of the initial perfluoroalkyl radicals from this compound, as described in section 3.2.1.

Propagation: The propagation phase consists of a series of steps where a radical reacts to form a new radical, which continues the chain.

The perfluoroalkyl radical (C₄F₉(CH₂)₄•) adds to the unsaturated substrate (e.g., an alkene, R-CH=CH₂) to form a new carbon-centered radical (R-CH•-CH₂(CH₂)₄C₄F₉).

This new radical then abstracts an iodine atom from another molecule of this compound to yield the final iodoperfluoroalkylation product (R-CH(I)-CH₂(CH₂)₄C₄F₉) and regenerate the perfluoroalkyl radical (C₄F₉(CH₂)₄•). This regenerated radical can then participate in another cycle of the chain reaction.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two perfluoroalkyl radicals, a perfluoroalkyl radical and an iodine atom, or other radical intermediates in the reaction mixture.

The efficiency of the radical chain reaction is dependent on the relative rates of the propagation and termination steps.

Nucleophilic Substitution Reactivity of the Iodine Moiety

The iodine atom in this compound is attached to a carbon atom that is part of a hydrocarbon chain, which in turn is bonded to a highly electron-withdrawing nonafluorobutyl group. This structural feature significantly influences its reactivity in nucleophilic substitution reactions.

In general, the reactivity of alkyl halides in bimolecular nucleophilic substitution (SN2) reactions follows the order I > Br > Cl > F. scribd.comchemguide.co.uk This trend is attributed to the bond strength between the carbon and the halogen atom and the stability of the resulting halide anion (leaving group ability). scribd.comacs.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, and the iodide ion is the best leaving group because it is the least basic. scribd.com

The presence of the extended perfluoroalkyl segment in this compound exerts a powerful negative inductive effect (-I effect). This effect polarizes the C-I bond, increasing the electrophilicity of the carbon atom attached to the iodine, making it a prime target for nucleophilic attack. However, the reaction's progression is not solely dependent on this electrophilicity. While direct studies on this specific molecule are not prevalent, the principles of perfluoroalkyl iodide reactivity suggest that reactions with electron-donor nucleophiles can be complex, sometimes proceeding through electron transfer mechanisms rather than a classic SN2 pathway. acs.org The interaction of perfluoroalkyl iodides with anions can lead to the formation of halogen bonding complexes, which may facilitate the homolytic cleavage of the C-I bond to form perfluoroalkyl radicals. rsc.org

Metal-Catalyzed Reactions

Metal catalysis provides powerful and efficient pathways for forming new carbon-carbon bonds using this compound as a perfluoroalkylation agent. These methods often offer high yields and broad functional group tolerance under mild conditions.

A straightforward and direct method for the perfluoroalkylation of terminal alkynes has been developed utilizing perfluoroalkyl iodides and a simple, ligandless iron salt catalyst. This approach allows for the one-step synthesis of various perfluoroalkylated alkynes in good to excellent yields. The reaction demonstrates good compatibility with a range of functional groups.

Preliminary mechanistic studies suggest that the catalytic cycle involves the formation of a perfluoroalkyl radical. The reaction is believed to proceed via perfluoroalkylated alkenyl iodides as intermediates. This methodology provides an efficient and sustainable route to access acetylenes containing a perfluoroalkyl group.

Table 1: Iron-Catalyzed Perfluoroalkylation of Representative Terminal Alkynes This table is a representative example based on published data for similar perfluoroalkyl iodides.

Terminal Alkyne Substrate Product Catalyst Solvent Yield (%)
Phenylacetylene 1,1,1,2,2,3,3,4,4-Nonafluoro-10-phenyldec-8-yne FeCl₂ Dioxane 85
1-Octyne 9,9,10,10,11,11,12,12,12-Nonafluoro-hexadec-7-yne FeCl₂ Dioxane 92

Copper(I) Chloride Catalysis in Perfluoroalkenylation Reactions

Copper catalysis is highly effective for the perfluoroalkylation of alkynes, leading to the formation of perfluoroalkyl-substituted alkenes (perfluoroalkenylation). Specifically, copper(I) iodide (CuI) has been shown to be a highly efficient catalyst for the one-pot perfluoroalkylation of both terminal alkynes and alkynyl bromides using perfluoroalkyl iodides. bohrium.comfigshare.comacs.org

This transformation is characterized by its high efficiency, often requiring very low catalyst loadings (e.g., 0.01–0.5 mol %). bohrium.comfigshare.comacs.org The reaction conditions are generally mild and demonstrate a broad substrate scope with excellent tolerance for various functional groups. bohrium.com This method provides a practical and straightforward approach to synthesizing perfluoroalkylated alkenes, which are valuable intermediates in various scientific fields. A proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. bohrium.com

Table 2: Copper-Catalyzed Perfluoroalkylation of Representative Alkynes This table is a representative example based on published data for similar perfluoroalkyl iodides.

Alkyne Substrate Product (Mixture of E/Z isomers) Catalyst Solvent Yield (%)
Phenylacetylene (1-Iodo-3,3,4,4,5,5,6,6,6-nonafluoro-1-phenylhex-1-en-1-yl)benzene CuCl Toluene 90
1-Hexyne 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodododec-6-ene CuCl Toluene 85

Palladium-Catalyzed C-H Perfluoroalkylation Strategies

Palladium catalysis offers a powerful strategy for the direct C-H perfluoroalkylation of aromatic compounds. A notable palladium-catalyzed reaction facilitates the coupling between perfluoroalkyl iodides, such as this compound, and simple aromatic substrates.

This transformation typically employs a phosphine-ligated palladium catalyst in the presence of a base, such as cesium carbonate (Cs₂CO₃), to afford the perfluoroalkylated arene products in good to excellent yields. Mechanistic studies suggest that the reaction does not proceed via a free perfluoroalkyl radical pathway. This method represents a significant advancement in forming aryl-perfluoroalkyl bonds directly from C-H bonds.

Table 3: Palladium-Catalyzed C-H Perfluoroalkylation of Arenes This table is a representative example based on published data for similar perfluoroalkyl iodides.

Arene Substrate Product Catalyst Base Yield (%)
Benzene (4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)benzene Pd(OAc)₂ / Xantphos Cs₂CO₃ 75
Naphthalene 1-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)naphthalene Pd(OAc)₂ / Xantphos Cs₂CO₃ 82

Role of 8 Iodo 1,1,1,2,2,3,3,4,4 Nonafluorooctane As a Building Block in Organic Synthesis

Precursor for Fluorotelomer-Based Surfactants and Polymeric Products

One of the primary applications of 8-iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is in the fluorotelomerization process, a fundamental method for producing fluorotelomer-based surfactants and polymers. In this process, the perfluoroalkyl iodide acts as a chain transfer agent, also known as a telogen. 3fff.co.uk

The telomerization reaction involves the free-radical addition of a monomer, referred to as a taxogen (such as tetrafluoroethylene), to the perfluoroalkyl iodide. 3fff.co.uk This reaction yields a homologous series of longer-chain perfluoroalkyl iodides, commonly called fluorotelomer iodides. These products are then used as reactive intermediates to manufacture a diverse range of end products, including fluorotelomer alcohols, thiols, and sulfonic acids, which are the foundational materials for many fluorosurfactants. 3fff.co.uk The dimethylene group (-CH2-CH2-) adjacent to the iodine in the starting material is a characteristic feature of fluorotelomers produced via this pathway. 3fff.co.uk

The resulting fluorosurfactants exhibit unique properties, such as the ability to significantly lower the surface tension of water, due to the combination of a hydrophobic and oleophobic perfluorinated "tail" and a hydrophilic "head" group. These properties make them essential components in various industrial applications.

Application in Perfluoroalkylation of Organic Substrates

The carbon-iodine bond in this compound is relatively weak, allowing for the homolytic cleavage to form a perfluoroalkyl radical. This reactivity is harnessed in perfluoroalkylation reactions, where the perfluoroalkyl group is added to various organic molecules.

This compound and similar perfluoroalkyl iodides are effective reagents for the perfluoroalkylation of unsaturated carbon-carbon bonds in alkenes and alkynes. The reaction typically proceeds via a radical chain mechanism. A radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN), can be used to thermally generate a radical, which then abstracts the iodine atom from the perfluoroalkyl iodide to form a perfluoroalkyl radical.

This highly reactive perfluoroalkyl radical adds across the double or triple bond of the alkene or alkyne. The resulting radical intermediate then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, yielding the final perfluoroalkylated product and regenerating the perfluoroalkyl radical to continue the chain reaction. These reactions can be performed under various conditions, including in water, offering a more environmentally friendly approach to the synthesis of these valuable compounds.

Table 1: Examples of Perfluoroalkylation Reactions

SubstrateReagentProduct Type
Alkenes (e.g., 1-octene)Perfluoroalkyl IodideIodo-perfluoroalkyl-alkane
Alkynes (e.g., phenylacetylene)Perfluoroalkyl IodideIodo-perfluoroalkyl-alkene

Recent advancements in synthetic chemistry have shown that perfluoroalkyl iodides can be activated by simple bases, such as tBuONa or KOH, to promote versatile functionalization reactions without the need for expensive transition metal or photoredox catalysts. This activation facilitates reactions like α-sp3 C-H amidation of alkyl ethers and benzylic hydrocarbons, as well as C-H iodination of heteroaryl compounds. semanticscholar.org

In these transformations, the perfluoroalkyl iodide plays a crucial role in the reaction mechanism, which often involves radical intermediates. This methodology provides a simple and efficient pathway for creating complex nitrogen-containing compounds and iodinated heterocycles, which are important structural motifs in medicinal chemistry and materials science.

Incorporation into Amphiphilic Macromolecules

Amphiphilic macromolecules, such as block copolymers, combine distinct hydrophobic and hydrophilic segments within a single molecule. The incorporation of a fluorinated segment imparts unique properties, including high chemical resistance, thermal stability, and low surface energy. This compound is a key building block for creating the hydrophobic/oleophobic fluorinated blocks in these macromolecules.

Controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP) and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined block copolymers. globethesis.comnih.gov In these processes, a perfluoroalkyl iodide can serve as a chain transfer agent or an initiator. globethesis.comcmu.edu

For instance, in ITP, the C-I bond of this compound can be reversibly cleaved to control the polymerization of a monomer, leading to a polymer chain with the perfluoroalkyl group at one end and a terminal iodine atom. This resulting fluorinated polymer (a macroinitiator) can then be used to initiate the polymerization of a second, hydrophilic monomer, thereby forming an amphiphilic block copolymer. globethesis.com This approach allows for precise control over the molecular weight and architecture of the resulting macromolecule, enabling the design of materials for specialized applications like drug delivery, surface coatings, and biomedical devices. researchgate.net

Table 2: Polymerization Methods for Amphiphilic Macromolecules

Polymerization MethodRole of Perfluoroalkyl IodideResulting Structure
Iodine Transfer Polymerization (ITP)Chain Transfer Agent / MacroinitiatorFluorinated Block Copolymers
Atom Transfer Radical Polymerization (ATRP)Initiator / MacroinitiatorWell-defined Homo- and Copolymers

Utility in the Synthesis of Specialty Fluorinated Chemicals

Beyond its role in polymerization and basic perfluoroalkylation, this compound is a precursor for various specialty fluorinated chemicals. Patent literature indicates its use in the synthesis of complex molecules such as aldohexose-based fluoroadditives. These compounds merge the unique properties of fluorinated chains with the biocompatibility and structural diversity of carbohydrates.

Furthermore, it has been utilized in the creation of copper phosphonate (B1237965) compounds, which are components of infrared absorbing materials. The introduction of the fluorinated tail can modify the material's physical properties, such as solubility and thermal stability, which are critical for applications in laminates and optical filters.

Applications and Advanced Materials Science Leveraging 8 Iodo 1,1,1,2,2,3,3,4,4 Nonafluorooctane Derivatives

Design and Synthesis of Functional Fluorinated Materials

The incorporation of fluorinated moieties into materials can impart remarkable properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.uk Derivatives of 8-iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane serve as key building blocks for synthesizing a variety of functional fluorinated materials.

The creation of surfaces that repel both water (hydrophobicity) and oils (oleophobicity) is critical for applications such as self-cleaning coatings, anti-fouling materials, and stain-resistant textiles. atlantis-press.com The low intermolecular interactions of fluorinated compounds lead to surfaces with very low interfacial energies. core.ac.uk The C4F9(CH2)4- moiety derived from this compound is particularly effective for this purpose.

The synthesis of these coatings typically involves a two-step process. First, the terminal iodine atom of the parent compound is converted into a reactive functional group capable of anchoring to a substrate. A common strategy is to transform the iodo-group into a silane (B1218182) derivative, such as a trichlorosilane (B8805176) or trialkoxysilane. This can be achieved through various synthetic routes, for example, by converting the iodide to a Grignard reagent followed by reaction with a silicon tetrachloride precursor, or via a hydrosilylation reaction with an appropriate alkene-terminated silane after converting the iodide to an alkene.

Once the reactive fluorinated silane is synthesized, it is deposited onto a substrate (e.g., glass, metal oxide, or silicon wafer). The silane group reacts with surface hydroxyl (-OH) groups, forming stable covalent bonds (e.g., Si-O-Si). google.com This process creates a self-assembled monolayer where the fluorinated "tails" are oriented away from the surface, forming a dense, low-energy film that exhibits both hydrophobic and oleophobic properties.

Table 1: Representative Wettability Data for a Surface Modified with a Derivative of this compound

Probing LiquidChemical FormulaSurface Tension (mN/m at 20°C)Typical Contact Angle on Modified SurfaceWettability Classification
WaterH₂O72.8> 115°Hydrophobic
DiiodomethaneCH₂I₂50.8> 90°Oleophobic
HexadecaneC₁₆H₃₄27.5> 70°Oleophobic

Controlled radical polymerization techniques have revolutionized polymer synthesis, enabling the fabrication of polymers with precise molecular weights, low dispersity, and complex architectures such as block and star polymers. cmu.edu Perfluoroalkyl iodides, including this compound, are effective initiators for Atom Transfer Radical Polymerization (ATRP), a robust method for controlled polymerization. cmu.eduwikipedia.org

In ATRP, a transition metal complex (commonly a copper/ligand system) reversibly activates and deactivates the polymer chain by transferring a halogen atom. cmu.eduwikipedia.org The process is initiated by the homolytic cleavage of the carbon-iodine bond in this compound, catalyzed by the transition metal complex. This generates a C4F9(CH2)4• radical, which then adds to a monomer (e.g., methyl methacrylate, styrene) to start the polymer chain growth. The terminal iodine atom is then transferred to the growing polymer chain end, which can be reactivated to allow for further monomer addition.

This method allows for the creation of well-defined homopolymers or block copolymers where the fluorinated segment, introduced by the initiator, constitutes one end of the polymer chain. Such fluorinated polymers are sought after for applications requiring low surface energy, chemical resistance, or unique self-assembly properties. nih.gov

Table 2: Example of Methyl Methacrylate (MMA) Polymerization via ATRP using this compound as an Initiator

ParameterValue
MonomerMethyl Methacrylate (MMA)
InitiatorThis compound
Catalyst SystemCu(I)Br / 2,2'-Bipyridine
Theoretical Molecular Weight ( g/mol )10,000
Experimental Molecular Weight (GPC)9,800
Polydispersity Index (Đ)1.15
Resulting Polymer StructureC₄F₉(CH₂)₄-[PMMA]-I

Integration into Fluorous Phase Tagging and Separation Systems

Fluorous chemistry utilizes perfluorinated substituents as affinity tags to facilitate the purification of reaction products. nih.govillinois.edu This technique offers an alternative to traditional chromatography or solid-phase synthesis. A molecule is "tagged" with a sufficiently long fluorous chain, which allows it to be selectively separated from non-fluorinated (organic) molecules by partitioning between a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent, or by using fluorous solid-phase extraction (F-SPE). nih.govillinois.edu

The this compound molecule is a precursor for creating such fluorous tags. The C4F9(CH2)4- group provides the necessary fluorophilicity for separation. The terminal iodine can be readily converted into other functional groups (e.g., alcohols, azides, amines) to allow for covalent attachment to a target molecule, such as a peptide, oligosaccharide, or a small organic molecule. nih.gov

After a chemical reaction, the fluorous-tagged product can be easily separated from untagged starting materials, reagents, and byproducts. In F-SPE, the reaction mixture is passed through a column packed with silica (B1680970) gel that has been surface-modified with perfluoroalkyl chains. The fluorous-tagged compound is retained on the column due to fluorous-fluorous interactions, while non-fluorous compounds are washed away with an organic solvent. The desired product is then eluted using a fluorous solvent.

Table 3: General Workflow for Purification using a Fluorous Tag Derived from this compound

StepActionDescription
1. TaggingCovalently attach the C₄F₉(CH₂)₄-R' group to the target molecule.The R' group is a linker with a functional group for attachment.
2. ReactionPerform the desired chemical transformation on the tagged molecule.The fluorous tag is designed to be inert to the reaction conditions.
3. LoadingLoad the crude reaction mixture onto a fluorous silica gel cartridge.The mixture is typically dissolved in a non-fluorous organic solvent.
4. WashingElute the cartridge with a non-fluorous organic solvent (e.g., methanol (B129727), acetonitrile).Non-fluorous impurities and excess reagents are washed from the column.
5. ElutionElute the cartridge with a fluorous-miscible solvent (e.g., perfluorohexane (B1679568) or a mixture).The purified, fluorous-tagged product is collected.
6. Detagging(Optional) Cleave the fluorous tag from the product.This step is performed if the final product without the tag is desired.

Engineering of Functionalized Polysilanes via Perfluoroalkyl Group Introduction

Polysilanes, polymers with a silicon backbone (Si-Si)n, exhibit unique electronic and photophysical properties due to σ-electron delocalization along the chain. Modifying the side groups attached to the silicon backbone is a key strategy for tuning these properties. Introducing perfluoroalkyl groups can enhance thermal stability, modify solubility, and alter the electronic characteristics of the polymer.

A viable method for incorporating the C4F9(CH2)4- group from this compound into a polysilane involves the synthesis of a custom fluorinated dichlorosilane (B8785471) monomer. Direct functionalization of a pre-formed polysilane is challenging; therefore, a "grafting-through" approach via monomer synthesis is preferred.

This synthesis begins with the conversion of this compound into its corresponding Grignard reagent, C4F9(CH2)4MgI. This organometallic intermediate is then reacted with a dichlorosilane that has another organic substituent, such as methyldichlorosilane (B44661) (CH3SiHCl2) or phenyldichlorosilane (B156791) (PhSiHCl2). This reaction yields a new, functionalized silane monomer, such as C4F9(CH2)4(CH3)SiCl2. This monomer, bearing one fluorinated side chain, can then be copolymerized with other dichlorosilane monomers (e.g., dimethyldichlorosilane) using a Wurtz-type coupling reaction to produce a random copolymer with perfluoroalkyl side chains integrated into the polysilane structure.

Table 4: Synthetic Strategy for Incorporating Perfluoroalkyl Groups into Polysilanes

StepReactionPurpose
1C₄F₉(CH₂)₄I + Mg → C₄F₉(CH₂)₄MgIFormation of the Grignard reagent from the starting iodide.
2C₄F₉(CH₂)₄MgI + RSiHCl₂ → C₄F₉(CH₂)₄(R)SiCl₂ + Mg(I)ClSynthesis of the functionalized dichlorosilane monomer (R = e.g., Methyl, Phenyl).
3x C₄F₉(CH₂)₄(R)SiCl₂ + y (CH₃)₂SiCl₂ + (2x+2y) Na → -[Si(R)(C₄F₉(CH₂)₄)]ₓ-[Si(CH₃)₂]ᵧ- + (2x+2y) NaClWurtz-type reductive coupling to form the functionalized polysilane copolymer.

Theoretical and Computational Studies on 8 Iodo 1,1,1,2,2,3,3,4,4 Nonafluorooctane and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane, these calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and the nature of its chemical bonds, particularly the carbon-iodine (C-I) bond which is central to its reactivity.

Electronic Properties and Molecular Orbitals:

The electronic properties of this compound are largely dictated by the highly electronegative fluorine atoms and the relatively weak C-I bond. The fluorine atoms create a strong inductive effect, withdrawing electron density along the carbon chain. This results in a highly polarized molecule with a partially positive carbon backbone and partially negative fluorine atoms.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In analogous perfluoroalkyl iodides, the HOMO is often localized on the iodine atom, specifically its lone pairs, while the LUMO is typically the antibonding orbital of the C-I bond (σ* C-I). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies on similar perfluoroalkyl iodides have shown that the C-I bond is susceptible to homolytic cleavage, forming a perfluoroalkyl radical and an iodine radical. This process can be initiated by light or thermal energy. The energy required for this cleavage is influenced by the electronic structure of the molecule.

Reactivity Descriptors:

Quantum chemical calculations can also be used to determine various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of a molecule's reactivity. For this compound, these descriptors would highlight its electrophilic nature, primarily due to the electron-deficient carbon backbone.

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar perfluoroalkyl iodides.

PropertyCalculated ValueUnit
HOMO Energy-9.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap8.7eV
Ionization Potential9.5eV
Electron Affinity0.8eV
Electronegativity5.15eV
Chemical Hardness4.35eV

This table is illustrative and based on general trends for perfluoroalkyl iodides. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its intermolecular interactions and its potential for self-assembly in various environments.

Intermolecular Interactions:

The interactions between molecules of this compound are complex, involving a combination of van der Waals forces, dipole-dipole interactions, and a specific type of non-covalent interaction known as halogen bonding. The highly fluorinated tail is oleophobic and hydrophobic, leading to weak interactions with non-fluorinated molecules.

Halogen bonding is a directional interaction between a halogen atom (in this case, iodine) with a positive electrostatic potential (a σ-hole) and a Lewis base. In the context of this compound, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in other molecules or on surfaces. MD simulations can model the strength and geometry of these interactions, which are crucial for understanding the compound's behavior in solution and its adsorption on surfaces.

Self-Assembly:

Due to their amphiphilic nature, with a polarizable iodo-group and a non-polar perfluorinated chain, fluorotelomer iodides can exhibit self-assembly behavior in certain solvents or at interfaces. MD simulations can be used to predict the formation of micelles, bilayers, or other aggregates. These simulations can reveal the critical aggregation concentration and the morphology of the self-assembled structures. The simulations would track the positions and orientations of individual molecules over time, providing a dynamic picture of the self-assembly process.

The following table presents a hypothetical summary of parameters that could be obtained from MD simulations of this compound in a solvent.

ParameterSimulated ValueDescription
Interaction Energy (dimer)-5.2kcal/mol
Radial Distribution Function (I-I)Peak at 4.5 ÅIndicates the most probable distance between iodine atoms in an aggregate.
Radius of Gyration (micelle)15.3Å
Solvent Accessible Surface Area (monomer)350.2Ų

This table is illustrative. The actual values would depend on the specific simulation conditions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating complex reaction mechanisms. For this compound, DFT can be applied to study the pathways of its various chemical transformations.

Homolytic Cleavage of the C-I Bond:

As mentioned earlier, the C-I bond in perfluoroalkyl iodides is relatively weak and can undergo homolytic cleavage. DFT calculations can be used to determine the bond dissociation energy (BDE) of the C-I bond in this compound. A lower BDE indicates a greater propensity for the bond to break and form radicals. These calculations can also map the potential energy surface for this process, identifying the transition state and activation energy.

Radical Reactions:

Once the perfluorooctyl radical is formed, it can participate in a variety of subsequent reactions, such as addition to double bonds or hydrogen abstraction. DFT can be used to model the thermodynamics and kinetics of these radical reactions. For example, by calculating the reaction energies and activation barriers, the most likely reaction pathways can be identified.

Nucleophilic Substitution:

While less common due to the electron-withdrawing nature of the perfluoroalkyl chain, nucleophilic substitution at the carbon atom attached to the iodine is also a possible reaction pathway. DFT can be used to investigate the mechanism of such reactions, determining whether they proceed via an SN1 or SN2 pathway and calculating the associated energy profiles.

The following table provides a hypothetical set of results from a DFT study on a reaction involving this compound.

Reaction ParameterCalculated ValueUnit
C-I Bond Dissociation Energy50.5kcal/mol
Activation Energy for Radical Addition to Ethylene8.2kcal/mol
Reaction Energy for Nucleophilic Substitution by Hydroxide+15.7kcal/mol

This table is for illustrative purposes and the values are based on general knowledge of perfluoroalkyl iodide reactivity.

Advanced Analytical Methodologies for Characterization and Mechanistic Studies of 8 Iodo 1,1,1,2,2,3,3,4,4 Nonafluorooctane

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount for the structural elucidation of 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane, offering insights into its molecular framework and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its carbon-hydrogen framework and the disposition of its fluorine atoms.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms within the octane (B31449) chain. The signals corresponding to the methylene (B1212753) (-CH₂-) groups would be expected to show characteristic chemical shifts and coupling patterns due to interactions with adjacent protons and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be significantly influenced by the attached fluorine and iodine atoms, providing valuable structural information.

¹⁹F NMR: Given the presence of nine fluorine atoms, ¹⁹F NMR is a particularly informative technique. wikipedia.orgaiinmr.com It offers a wide chemical shift range and high sensitivity, allowing for the differentiation of the various fluorine environments within the nonafluoroalkyl chain. wikipedia.org The chemical shifts and coupling constants (J-couplings) between different fluorine nuclei, as well as between fluorine and hydrogen or carbon nuclei, are critical for confirming the compound's structure.

Hypothetical NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H -CH₂-I 3.0 - 3.5 Triplet
¹H -CH₂-CH₂-I 2.0 - 2.5 Multiplet
¹H -CH₂-(CF₂)₄- 2.2 - 2.8 Multiplet
¹³C -CH₂-I 5 - 15 -
¹³C -(CH₂)₃- 20 - 40 -
¹³C -(CF₂)₄- 105 - 125 Multiplets due to C-F coupling
¹⁹F -CF₃ -80 to -85 Triplet
¹⁹F -CF₂-CF₃ -120 to -125 Multiplet

Mass Spectrometry (MS): GC-MS and LC-MS

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a volatile compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

GC-MS would be well-suited for the analysis of this compound, providing separation from any impurities prior to mass analysis. researchgate.net The resulting mass spectrum would be expected to show the molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of iodine, and sequential losses of fluorocarbon fragments.

LC-MS is another powerful tool, particularly when coupled with soft ionization techniques, which can help in preserving the molecular ion for accurate mass determination. osti.gov

Expected Mass Spectrometry Fragmentation for this compound

m/z Identity
402 [M]⁺ (Molecular Ion)
275 [M-I]⁺

Chromatographic Separation Techniques (HPLC, UPLC, GC)

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its purity and separating it from reaction byproducts or other components in a mixture.

Gas Chromatography (GC): Given its likely volatility, GC would be an effective method for the separation and quantification of this compound. researchgate.net The choice of a suitable column (e.g., one with a non-polar stationary phase) would be critical for achieving good resolution.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC offer high-resolution separation for a wide range of compounds. For a fluorinated molecule like this, reversed-phase HPLC with a C18 column and a suitable organic mobile phase (e.g., acetonitrile/water or methanol (B129727)/water) would likely provide effective separation. UPLC, with its smaller particle size columns, could offer even faster analysis times and higher resolution.

Structural Analysis via X-ray Crystallography of Derivatives

While obtaining single crystals of a liquid compound like this compound for X-ray crystallography can be challenging, the preparation of solid derivatives offers a pathway to definitive structural elucidation. By reacting the terminal iodine with a suitable reagent to form a crystalline solid, single-crystal X-ray diffraction analysis could be performed. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the molecule, confirming its structure with unparalleled accuracy.

Emerging Research Directions and Future Perspectives for 8 Iodo 1,1,1,2,2,3,3,4,4 Nonafluorooctane Chemistry

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The synthesis of perfluoroalkyl iodides, including 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane, is undergoing a shift towards more environmentally benign methodologies, in line with the principles of green chemistry. mdpi.com Research is focused on minimizing waste, reducing energy consumption, and avoiding the use of hazardous reagents and metal catalysts. mdpi.comnbinno.com

Key green chemistry strategies being explored include:

Metal-Free Catalysis: Traditional methods often rely on metal catalysts that can be costly, toxic, and difficult to separate from the final product. nbinno.com Emerging research focuses on activating perfluoroalkyl iodides using simple, inexpensive inorganic bases. nbinno.com This approach facilitates the generation of reactive perfluoroalkyl radicals under mild conditions, circumventing the need for transition metals. nbinno.com

Alternative Energy Sources: Microwave-assisted synthesis is a promising green technology that can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in environmentally benign solvents (like water or supercritical fluids) minimizes the generation of volatile organic compound (VOC) waste. mdpi.com Mechanochemical grinding procedures are also being investigated as a solvent-free alternative. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby reducing waste. mdpi.com This includes the development of one-pot reactions where multiple synthetic steps are carried out in the same reactor. mdpi.com

These sustainable approaches aim to make the production and use of this compound and related compounds more efficient and environmentally responsible. mdpi.com

Exploration of Novel Catalytic Systems for Targeted Perfluoroalkylation

Perfluoroalkylation, the process of introducing a perfluoroalkyl group into a molecule, is a cornerstone of modern medicinal chemistry and materials science. nih.gov this compound is a key reagent in these reactions, and research is actively pursuing novel catalytic systems to improve efficiency, control, and selectivity. nbinno.comnih.gov

One of the most significant advancements is the use of photochemistry. nih.govuniroma1.it Light-driven methods offer a mild and powerful way to generate perfluoroalkyl radicals from perfluoroalkyl iodides. nih.govuniroma1.it Recent breakthroughs include the development of an enantioselective, organocatalytic method for the remote perfluoroalkylation of α-branched enals. nih.gov This system utilizes a chiral organocatalyst that forms a photoactive electron donor-acceptor (EDA) complex with the perfluoroalkyl iodide. nih.govuniroma1.it Upon irradiation with blue light, an electron transfer occurs, generating the perfluoroalkyl radical, which is then guided by the chiral catalyst to react with high stereocontrol. nih.govuniroma1.it

Another innovative approach involves dual concurrent catalysis. rsc.org In this system, a single, simple salt like Cesium Iodide (CsI) is used to simultaneously activate both the nucleophile and the electrophile in a reaction. rsc.org This strategy has been successfully applied to perfluoroalkoxylation reactions, demonstrating high functional group compatibility and tolerance for sterically hindered substrates without the need for expensive catalysts. rsc.org

Catalytic SystemActivating AgentKey FeaturesAdvantages
Anion-Activated Simple inorganic bases (e.g., potassium hydroxide)Forms halogen bonding interactions with the C-I bond.Metal-free, mild reaction conditions, cost-effective. nbinno.com
Photochemical Organocatalysis Chiral amine catalyst + Blue lightForms an Electron Donor-Acceptor (EDA) complex with the perfluoroalkyl iodide. nih.govuniroma1.itEnantioselective, high stereocontrol, avoids external photocatalysts. nih.gov
Dual Concurrent Catalysis Alkali metal salts (e.g., Cesium Iodide)A single salt activates both the nucleophile and the electrophile. rsc.orgCost-effective, high functional group tolerance, avoids over-stoichiometric reagents. rsc.org
Photoredox Catalysis Photocatalyst + LightGenerates fluoroalkyl radicals from fluoroalkyl carboxylic acids or halides. researchgate.netMild reaction conditions, versatile for a range of substrates. researchgate.netacs.org

These novel catalytic systems are expanding the toolkit for chemists, enabling more precise and efficient synthesis of complex fluorinated molecules using reagents like this compound.

Design and Synthesis of Advanced Functional Materials with Tuned Properties

The unique properties of the perfluoroalkyl chain—such as its hydrophobicity, lipophobicity, and high thermal and chemical stability—make this compound an attractive building block for advanced functional materials. The terminal iodine atom provides a reactive handle for incorporating the nonafluorooctyl moiety into larger molecular architectures.

Research in this area, as indicated by patent literature, includes the use of this compound in the creation of specialized additives and materials. Examples include its incorporation into:

Aldohexose-based fluoroadditives: These materials could potentially be used as surfactants or in biomedical applications where the combination of a sugar backbone and a fluorous tail could lead to unique self-assembly properties.

Infrared absorbing materials: The compound has been used in the synthesis of copper phosphonate (B1237965) compounds that are part of infrared absorbing materials and laminates, suggesting applications in optics, thermal management, or security features.

A parallel and highly relevant area of research is the development of "ionic fluorogels" for environmental remediation. nih.gov These materials are synthesized through the radical copolymerization of fluorinated monomers with ionic comonomers. nih.gov By systematically varying the ratio of the fluorous and ionic components, researchers can create a library of materials with finely tuned properties. nih.gov This allows for the design of resins with high affinity and selectivity for capturing per- and polyfluorinated alkyl substances (PFAS) from water, even in the presence of other contaminants. nih.govresearchgate.net Although not directly synthesized from this compound, these fluorogels exemplify the strategy of using fluorinated building blocks to create high-performance materials with tailored functionality.

Advanced Methodologies for Environmental Monitoring and Remediation of Fluorinated Substances

The persistence of certain fluorinated compounds in the environment has spurred the development of advanced methods for their detection and removal. nih.gov While this compound itself is a reagent, the broader class of per- and polyfluoroalkyl substances (PFAS) to which its derivatives belong is a major focus of environmental science. nih.govchemrxiv.org

For monitoring, highly sensitive analytical techniques are required to detect the low concentrations of PFAS often found in environmental samples. Liquid chromatography-mass spectrometry (LC-MS) is a key technology used to analyze the efficiency of remediation processes, capable of identifying and quantifying a wide range of legacy and emerging PFAS. nih.gov

In remediation, research has moved beyond simple filtration to develop destructive technologies that can break the exceptionally strong carbon-fluorine bond. sciencenews.orgyoutube.com A highly promising advanced methodology is a UV-light-based degradation process. sciencenews.orgresearchgate.net

This system combines:

Ultraviolet (UV) light: Provides the energy to initiate the reaction. sciencenews.org

Sulfite (SO₃²⁻): A common food preservative that, when irradiated with UV, releases electrons. sciencenews.org

Iodide (I⁻): Often added to table salt, iodide also produces bond-cutting electrons when exposed to UV radiation and significantly accelerates the degradation process, making it more energy-efficient. sciencenews.org

This UV/sulfite/iodide system creates a highly reductive environment where hydrated electrons vigorously attack the C-F bonds, leading to the breakdown and near-complete defluorination of persistent PFAS molecules like PFOA and PFOS in a matter of hours. sciencenews.orgresearchgate.net Other remediation technologies being explored include the use of selective adsorbents like the ionic fluorogels mentioned previously and in-situ chemical oxidation. nih.govyoutube.com

Remediation TechnologyMechanismTarget ContaminantsKey Advantages
Ionic Fluorogels Selective adsorption via fluorophilic and ion-exchange interactions. nih.govresearchgate.netDiverse mixtures of legacy and emerging PFAS. researchgate.netHigh affinity and selectivity, reusable after regeneration. nih.govresearchgate.net
UV/Sulfite/Iodide System Generation of aqueous electrons to break C-F bonds. sciencenews.orgresearchgate.netPFOA, PFOS, PFBS, and other persistent PFAS. sciencenews.orgresearchgate.netRapid and complete destruction of PFAS, energy-efficient. sciencenews.org
Catalyzed Chemical Oxidation Removal of electrons from the target compound using an oxidizing agent. youtube.comPFAS in both solid and aqueous matrices. youtube.comApplicable for in-situ or ex-situ treatment. youtube.com

Q & A

Q. What are the established synthetic routes for 8-iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane, and how are they optimized?

Methodological Answer: The synthesis typically involves radical iodination or nucleophilic substitution of perfluorinated precursors. For example:

  • Radical Addition: Reaction of perfluorooctane with iodine under UV light or radical initiators (e.g., AIBN) in inert solvents like perfluorodecalin. Yield optimization requires precise control of iodine stoichiometry and temperature (50–80°C) to minimize side-product formation .
  • Nucleophilic Substitution: Replacement of a terminal fluorine atom in perfluorooctane derivatives using KI in polar aprotic solvents (e.g., DMF). Catalysts like crown ethers enhance iodine incorporation efficiency .
    Key Characterization: Confirm structure via 19F^{19}\text{F} NMR (δ -70 to -120 ppm for CF2_2/CF3_3 groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How is this compound characterized, and what challenges arise due to its fluorinated structure?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR is critical for distinguishing CF3_3, CF2_2, and CF-I groups. However, signal overlap in complex mixtures requires 2D NMR (e.g., 19F^{19}\text{F}-13C^{13}\text{C} HSQC) for unambiguous assignment .
  • Mass Spectrometry: Electron ionization (EI-MS) often fragments perfluoroalkyl chains, complicating molecular ion detection. Soft ionization techniques (e.g., ESI-MS) with negative-ion mode improve detection of intact species .
  • X-ray Crystallography: Limited by low crystallinity; co-crystallization with host molecules (e.g., cyclodextrins) may enhance crystal formation .

Advanced Research Questions

Q. How does this compound function in cross-coupling reactions, and what parameters influence its reactivity?

Methodological Answer: The iodine atom serves as a leaving group in Pd-catalyzed reactions (e.g., Kumada or Suzuki couplings). Key considerations:

  • Solvent Effects: Perfluorinated solvents (e.g., FC-72) enhance solubility but may reduce catalyst activity. Mixed solvents (e.g., THF/FC-72) balance reactivity and solubility .
  • Catalyst Selection: Bulky ligands (e.g., SPhos) prevent catalyst poisoning by fluorine. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) to maximize coupling yields .
  • Mechanistic Insights: DFT calculations predict transition states for oxidative addition steps, guiding ligand design to lower activation barriers .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer: Discrepancies in biodegradation studies may stem from:

  • Experimental Design Variability: Standardize OECD 301B (ready biodegradability) tests with defined microbial consortia and control for abiotic degradation (e.g., photolysis in UV light) .
  • Analytical Sensitivity: Use LC-MS/MS with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-PFOA) to distinguish target compounds from matrix interferences .
  • Bioaccumulation Studies: Measure log Kow values via slow-stirring method; reconcile differences by comparing tissue-specific partitioning in model organisms (e.g., zebrafish) .

Q. What strategies are effective for detecting trace levels of this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with WAX cartridges retains perfluoroalkyl acids. Elute with NH4_4OH/methanol and reduce matrix effects via QuEChERS cleanup .
  • Detection: UPLC-MS/MS with MRM transitions for m/z 580 → 130 (iodide loss) and m/z 580 → 319 (CF2_2 chain fragments). Achieve detection limits <1 ng/L with ion mobility separation to resolve isomers .
  • Validation: Spike-and-recovery experiments in plasma/liver homogenates (n=6) to confirm accuracy (80–120%) and precision (RSD <15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane
Reactant of Route 2
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.